molecular formula C9H15NO B13206685 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one

1-(Azetidin-3-yl)-4-methylpent-3-en-2-one

Cat. No.: B13206685
M. Wt: 153.22 g/mol
InChI Key: ZRRVTVMGHMWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-methylpent-3-en-2-one (CAS 1595611-21-4) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is characterized by its unique structure featuring an azetidine ring, a key motif in medicinal chemistry, and an unsaturated ketone backbone. This combination makes it a valuable building block for researchers in organic synthesis and drug discovery. Azetidine-containing compounds are of significant interest in pharmaceutical research, as evidenced by patents detailing the medical use of related azetidinone compounds for various therapeutic targets . As a versatile synthetic intermediate, it can be utilized in the exploration of new chemical spaces, the synthesis of more complex molecules, and structure-activity relationship (SAR) studies. Researchers can leverage its functional groups for further chemical modifications. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-methylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3

InChI Key

ZRRVTVMGHMWDDB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1CNC1)C

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

Several methods for azetidine ring construction have been documented:

  • Cyclization via 1-azabicyclo[1.1.0]butane (ABB) intermediates : ABB undergoes sequential intramolecular aminations to form 1,3-disubstituted azetidines efficiently in one-pot processes. This method allows for rapid access to functionalized azetidines with diverse substituents.

  • Mesylation and nucleophilic substitution : Starting from azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate, the hydroxymethyl group at the 3-position can be converted into a good leaving group (e.g., mesylate or tosylate) followed by substitution reactions to introduce desired substituents on the azetidine ring.

  • Halogenation and subsequent functionalization : 3-Haloazetidines (e.g., 3-iodo or 3-bromo derivatives) can be synthesized and further elaborated to install various functional groups, including the pentenone side chain.

Representative Reaction Conditions and Yields

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
Azetidine ring formation Azetidine-3-carboxylic acid Methanol, nitrogen atmosphere, 5-15 °C High (scale-up to 256.5 kg reported) Purification by aqueous extraction
Mesylation tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Methanesulfonyl chloride, triethylamine Moderate to high Forms mesylate intermediate
Halogenation tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate N-bromosuccinimide (NBS), HFIP solvent 48-63% Bromination at 3-position
Coupling with α,β-unsaturated ketone Azetidine intermediate + sorbic acid or derivatives 2-chloro-N-methylpyridinium iodide, tripropylamine 16-55% Acid-activated coupling
Reduction β-lactam intermediates Zinc/acetic acid Quantitative Conversion of nitro to amine derivatives

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of characteristic azetidine ring protons, olefinic protons of the pentenone side chain, and methyl substituents.

  • Infrared (IR) Spectroscopy : Identifies functional groups such as carbonyl (C=O) stretching of the ketone and azetidine ring vibrations.

  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns consistent with the target compound.

  • Chromatography : Column chromatography on silica gel with solvent systems like hexanes/ethyl acetate is used for purification and isolation of the product.

Summary Table of Key Synthetic Steps

Synthetic Stage Key Reagents Typical Conditions Outcome
Azetidine ring formation Azetidine-3-carboxylic acid, ABB, halogenating agents Methanol, DMSO, NBS, 5-80 °C Azetidine intermediates with 3-halo or hydroxymethyl substituents
Functional group activation Mesyl chloride, tosyl chloride Triethylamine, room temperature Activated leaving groups for substitution
Side chain installation Sorbic acid, imines, acid-activating agents Tripropylamine, mild heating β-lactam analogues with α,β-unsaturated ketone side chains
Reduction and deprotection Zinc/acetic acid, hydrogenolysis Room temperature Conversion to amine or free azetidine

Research Findings and Applications

  • The synthetic approaches enable access to 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one with good control over stereochemistry and functional group placement.

  • The compound’s structure allows participation in further chemical transformations, making it valuable for medicinal chemistry and drug discovery research.

  • Analogues synthesized via similar routes have demonstrated biological activities such as antiproliferative effects, indicating potential pharmaceutical relevance.

Chemical Reactions Analysis

    1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:

  • Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues with Azetidinone Cores

    Table 1: Key Structural Analogues and Their Properties
    Compound Name Substituents/Modifications Synthesis Method Key Applications/Properties Reference
    1-(Azetidin-3-yl)-4-methylpent-3-en-2-one Azetidin-3-yl, 4-methylpent-3-en-2-one Acetone self-condensation Synthetic intermediate, impurity
    Ezetimibe 4-Fluorophenyl, 3-hydroxypropyl, 4-hydroxyphenyl Multi-step organic synthesis Cholesterol absorption inhibitor
    3,3-Dimethylazetidin-2-one derivatives 3,3-Dimethyl, aryl substituents (e.g., 2-methoxyphenyl) LiHMDS-catalyzed cyclization Enzyme inhibitors (e.g., kinase targets)
    4-Buta-1,3-dienyl-1-(4-methoxybenzyl)-3,3-dimethyl-azetidine-2-one Butadienyl, 4-methoxybenzyl, 3,3-dimethyl Bromination/elimination reactions Study of conjugated systems
    3,3-Dichloro derivatives (e.g., 221a/b) Dichloro, propenyl substituents Halogenation of azetidinone precursors Structural analysis via crystallography

    Physicochemical Properties

    • Electron-withdrawing groups : Compounds like 4-(4-nitrophenyl)but-3-en-2-one () exhibit higher electrophilicity at the β-carbon compared to 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one, making them more reactive in conjugate additions.
    • Steric effects: 3,3-Dimethyl substitution in azetidinones (e.g., compound 27 in ) increases ring stability but reduces conformational flexibility, impacting binding to biological targets.

    Biological Activity

    1-(Azetidin-3-yl)-4-methylpent-3-en-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies, emphasizing its antiproliferative and antitumor properties.

    Chemical Structure and Properties

    The compound features an azetidine ring, which is known to influence biological activity due to its ability to interact with various biological targets. The presence of the 4-methylpent-3-en-2-one moiety is critical for its activity, as it contributes to the compound's lipophilicity and potential interaction with cellular membranes.

    Antiproliferative Activity

    Recent studies have highlighted the antiproliferative effects of 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one analogues, particularly in cancer cell lines. A notable study demonstrated that compounds structurally related to this azetidine derivative exhibited significant in vitro antiproliferative activities against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This activity was attributed to their ability to inhibit tubulin polymerization, thereby disrupting mitotic processes.

    Table 1: Antiproliferative Activity of Related Compounds

    CompoundCell LineIC50 (nM)Mechanism of Action
    9hMCF-710Tubulin polymerization inhibition
    9qMDA-MB-23123Mitotic arrest and apoptosis
    10pMCF-733Colchicine-binding site interaction

    The primary mechanism through which 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one exerts its antiproliferative effects is via tubulin destabilization . This mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization into microtubules. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

    Case Study: MCF-7 Breast Cancer Cells

    In a controlled study, the effects of several azetidine derivatives, including 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one, were evaluated on MCF-7 cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis. Immunofluorescence microscopy revealed disrupted microtubule structures post-treatment, confirming the targeting of tubulin .

    Research Findings

    Further investigations into the structure-activity relationship (SAR) of these compounds have provided insights into how modifications at various positions affect their biological activity. For instance, substituents at the C3 position of the azetidine ring were found to significantly enhance antiproliferative potency against multiple cancer cell lines .

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